molecular formula C23H22N4O3S B2916489 4-methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714939-21-6

4-methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No. B2916489
M. Wt: 434.51
InChI Key: DWPQRSYCGZPZJO-UHFFFAOYSA-N
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Description

    Quinoxaline Moiety : The core structure of MQB contains a quinoxaline ring, which is a nitrogen-containing heterocyclic compound. Quinoxalines have diverse pharmaceutical and industrial applications . MQB is a derivative of quinoxaline, modified with a phenethylamino group and a methoxy group.

Synthesis Analysis

The synthesis of MQB involves several steps, likely starting from commercially available precursors. Green chemistry principles may be employed to minimize environmental impact . Detailed synthetic routes and reaction conditions would require further investigation from relevant literature.

Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, showing potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds demonstrated significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their suitability for photodynamic applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Radioprotective Agents

Another research effort focused on the utility of benzenesulfonamide derivatives in the synthesis of novel quinolines with potential anticancer and radioprotective activities. The study reported that certain synthesized compounds showed interesting cytotoxic activity compared with standard drugs, and one compound exhibited in vivo radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Sensing Applications

Research on a multianalytes sensing probe based on an organic molecule, capable of detecting moisture, phosgene, and divalent and trivalent ions, has been reported. The sensing mechanism utilizes fluorescence emission changes due to environmental factors, indicating the potential for environmental monitoring and safety applications (Kaushik et al., 2021).

Antimicrobial Agents

A facile and efficient method for synthesizing quinoxaline sulfonamides showed promising antibacterial activities against Staphylococcus spp. and Escherichia coli. This research suggests the potential of these compounds in developing new antimicrobial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Inhibitors for Enzyme Activity

Studies on N-substituted benzenesulfonamides have explored their role as carbonic anhydrase inhibitors, providing insights into their inhibition mechanisms and potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

properties

IUPAC Name

4-methoxy-N-[3-(2-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-23-22(24-16-15-17-7-3-2-4-8-17)25-20-9-5-6-10-21(20)26-23/h2-14H,15-16H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPQRSYCGZPZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide

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